
Diazanium;1-phosphonatopropane-1,2-diol
Description
Diazanium;1-phosphonatopropane-1,2-diol (CAS No. 1160525-87-0) is a diazanium salt derived from (1R,2R)-1-phosphonatopropane-1,2-diol. Its molecular formula is C₃H₉O₅P·xNH₃, indicating a propane-1,2-diol backbone with a phosphonate group (-PO₃) at the 1-position and ammonium counterions . This compound is structurally characterized by its diol and phosphonate functionalities, which confer unique solubility and chelation properties. The stereochemistry of the (1R,2R)-configuration further distinguishes it from other diastereomers, impacting its reactivity and applications in coordination chemistry or industrial processes like water treatment .
Properties
Molecular Formula |
C3H15N2O5P |
---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
diazanium;1-phosphonatopropane-1,2-diol |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3 |
InChI Key |
UXJPBZJVPXWZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazanium;1-phosphonatopropane-1,2-diol typically involves the dihydroxylation of alkenes. This can be achieved through several classical methods, including the Woodward–Prevost reaction and epoxidation followed by ring-opening . Transition-metal-free approaches, such as peroxide or radical-mediated protocols, have emerged as alternative synthetic routes .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often involves the hydration of fossil fuel-based propylene via chemical methods . This process is efficient but has environmental concerns due to high pollution emissions. Advances in metabolic engineering and microbial biosynthesis are being explored to overcome these challenges .
Chemical Reactions Analysis
Types of Reactions: Diazanium;1-phosphonatopropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cleavage of 1,2-diols using sodium periodate (NaIO4) forms aldehydes and ketones . The compound can also participate in substitution reactions, where the diazonium group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide for dihydroxylation, sodium periodate for oxidative cleavage, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Diazanium;1-phosphonatopropane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various compounds, including pharmaceuticals and polymers . Industrially, it is used in the production of antifreeze agents, liquid detergents, and biofuels .
Mechanism of Action
The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with Diazanium;1-phosphonatopropane-1,2-diol, differing primarily in functional groups or substituents:
3-Aminopropane-1,2-diol (Compound 17)
- Structure: Propane-1,2-diol with an amino (-NH₂) group at the 3-position.
- Synthesis : Produced from inexpensive starting materials and used to synthesize N-Fmoc-glycinal, a peptide-building block. Oxidation with periodate yields aldehydes for further functionalization .
- Applications : Key intermediate in peptide synthesis, contrasting with the phosphonate’s role in metal chelation.
- Key Difference: The amino group enhances nucleophilicity, whereas the phosphonate in this compound provides anionicity and metal-binding capacity .
1,2-Dichloropropane
- Structure : Propane-1,2-diol replaced by chlorine atoms at positions 1 and 2.
- Properties: Non-polar, hydrophobic, and volatile compared to the hydrophilic, ionic this compound.
- Applications: Industrial solvent (now restricted due to toxicity), unlike the phosphonate’s use in environmentally benign processes .
- Key Difference : Halogenation vs. phosphonation drastically alters chemical reactivity and environmental impact.
Methylamino-Thiophenyl Propanol Derivatives
- Structure: Propane-1-ol derivatives with methylamino (-NCH₃) and thiophenyl (C₄H₃S) substituents (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) .
- Applications : Pharmacologically active intermediates (e.g., in antipsychotics), unlike the phosphonate’s industrial or analytical roles.
- Key Difference : Aromatic and heterocyclic substituents introduce π-π interactions and bioactivity, absent in the phosphonate-diol structure.
Data Tables
Table 1. Structural and Functional Comparison
Compound | Functional Groups | Key Applications | Reactivity Profile |
---|---|---|---|
This compound | Phosphonate, diol, ammonium | Metal chelation, detergents | Anionic, pH-sensitive |
3-Aminopropane-1,2-diol | Amino, diol | Peptide synthesis | Nucleophilic, oxidizable |
1,2-Dichloropropane | Chlorine | Historical solvent | Electrophilic, toxic |
Methylamino-thiophenyl propanol | Methylamino, thiophenyl | Pharmaceutical intermediates | Bioactive, stereospecific |
Table 2. Physicochemical Properties
Compound | Molecular Formula | Solubility (Water) | Molecular Weight (g/mol) |
---|---|---|---|
This compound | C₃H₉O₅P·xNH₃ | High (ionic nature) | ~184 (base) + x·17 |
3-Aminopropane-1,2-diol | C₃H₉NO₂ | Moderate | 107.11 |
1,2-Dichloropropane | C₃H₆Cl₂ | Low | 112.99 |
Methylamino-thiophenyl propanol | C₈H₁₁NOS | Low to moderate | 169.24 |
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